molecular formula CH4OS B8593492 Mercaptomethanol CAS No. 22322-29-8

Mercaptomethanol

Cat. No.: B8593492
CAS No.: 22322-29-8
M. Wt: 64.11 g/mol
InChI Key: GXDPEHGCHUDUFE-UHFFFAOYSA-N
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Description

Mercaptomethanol (HS-CH₂-OH) is a thiol-alcohol compound characterized by the presence of both a sulfhydryl (-SH) and a hydroxyl (-OH) group. It plays a specialized role in biochemical conjugation reactions, particularly in the metabolism of phthalide derivatives found in Chuanxiong Rhizoma (CR) decoction. In vivo studies in rats have identified this compound as a key conjugating agent in the metabolic pathways of phthalides, such as senkyunolides and butylidenephthalides . These conjugates are critical for understanding the pharmacological effects of CR, as they represent active metabolites that contribute to therapeutic outcomes .

Properties

CAS No.

22322-29-8

Molecular Formula

CH4OS

Molecular Weight

64.11 g/mol

IUPAC Name

sulfanylmethanol

InChI

InChI=1S/CH4OS/c2-1-3/h2-3H,1H2

InChI Key

GXDPEHGCHUDUFE-UHFFFAOYSA-N

Canonical SMILES

C(O)S

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Protein Chemistry

  • Reducing Agent: Mercaptomethanol is widely used to reduce disulfide bonds in proteins, thereby denaturing them. This property is essential for ensuring that protein samples are in their monomeric forms during analysis. It cleaves disulfide bonds between cysteine residues, disrupting the tertiary and quaternary structures of proteins .
  • Preventing Protein Oxidation: In enzymatic reactions, this compound acts as a reducing agent to inhibit the oxidation of free sulfhydryl groups, maintaining protein activity during assays .
  • Denaturing Ribonucleases: It is employed in RNA isolation procedures to denature ribonucleases that could degrade RNA during extraction. By breaking the disulfide bonds in these enzymes, this compound prevents RNA digestion .

2. Immunological Studies

  • Modulating Immune Functions: Research indicates that this compound can enhance immune responses in various species, including humans and fish. It has been shown to alter immune functions positively when used in serum-free conditions .

3. Vascular Research

  • Oxidative Stress Mitigation: A study demonstrated that this compound treatment significantly reduced oxidative stress markers and inflammation mediators in an aortic dissection mouse model. This suggests its potential use in cardiovascular research and therapies aimed at mitigating oxidative damage .

Industrial Applications

1. Chemical Manufacturing

  • Synthesis of Intermediates: this compound serves as a precursor in the synthesis of various chemical intermediates used in pharmaceuticals and agrochemicals . Its properties as a reducing agent make it valuable in chemical reactions requiring thiol functionalities.

2. Water Treatment

  • Corrosion Inhibition: In industrial settings, this compound is utilized as a corrosion inhibitor for metal surfaces and pipes. Its water solubility and volatility make it effective in maintaining the integrity of performance materials .

3. Polymer Chemistry

  • Chain Transfer Agent: It is used as a chain transfer agent in polymerization processes, allowing for better control over molecular weight during the synthesis of polymers .

Case Studies

Study Focus Findings
Cardiovascular HealthThis compound inhibited thoracic and abdominal aortic dissection in mice by reducing oxidative stress markers and inflammatory mediators.
Immune Function EnhancementDemonstrated enhanced immune responses across various species when cultured with this compound, indicating its potential use in immunological research.
Neuronal ViabilitySupported the survival and differentiation of fetal mouse brain neurons, suggesting neuroprotective properties that could be explored further in neurological studies.

Chemical Reactions Analysis

Reduction of Disulfide Bonds

2-Mercaptoethanol is widely used to reduce disulfide bonds (S–S) in proteins and peptides, converting them to free thiols (SH groups). The reaction follows the equilibrium:

RS–SR + 2 HOCH2CH2SH2 RSH + HOCH2CH2S–SCH2CH2OH\text{RS–SR + 2 HOCH}_2\text{CH}_2\text{SH} \rightleftharpoons \text{2 RSH + HOCH}_2\text{CH}_2\text{S–SCH}_2\text{CH}_2\text{OH}

This reaction is critical in biochemistry for protein denaturation and monomerization . Compared to dithiothreitol (DTT), 2-mercaptoethanol has a higher stability (half-life >100 hours at pH 6.5) but a lower redox potential (−0.26 V vs. −0.33 V for DTT) .

Formation of Dithiodiglycol

2-Mercaptoethanol oxidizes in the presence of oxygen or oxygenous gases to form dithiodiglycol (HOCH2_2CH2_2S–SCH2_2CH2_2OH). Key conditions and findings include:

ParameterValue/DetailSource
CatalystCu(II) or Mn(II) salts (e.g., Cu acetate)
SolventAqueous medium (10–70% water)
Temperature<60°C (exothermic)
Yield~99.5%
ByproductsSulfur oxides (overoxidation)

Overoxidation can occur if oxygen is in excess, leading to S–O bonds or higher sulfur oxidation states .

Reaction with Hydrogen Peroxide

In aqueous solution, 2-mercaptoethanol reacts with H2_2O2_2 via a two-step mechanism:

  • Formation of sulfenic acid (RSOH):

    HSCH2CH2OH + H2O2HOCH2CH2SOH + H2O\text{HSCH}_2\text{CH}_2\text{OH + H}_2\text{O}_2 \rightarrow \text{HOCH}_2\text{CH}_2\text{SOH + H}_2\text{O}
  • Further oxidation to sulfinic/sulfonic acids .

Protection of Aldehydes/Ketones

2-Mercaptoethanol reacts with aldehydes and ketones to form oxathiolanes , which are stable intermediates in organic synthesis:

RC=O + HSCH2CH2OHRC(O)SCH2CH2OH\text{RC=O + HSCH}_2\text{CH}_2\text{OH} \rightarrow \text{RC(O)SCH}_2\text{CH}_2\text{OH}

This reaction is reversible under acidic conditions .

Reduction of Aromatic Nitro Compounds

2-Mercaptoethanol reduces nitroaromatics (e.g., nitrobenzene) to amines under mild conditions. For example:

ArNO2+3HSCH2CH2OHArNH2+3HOCH2CH2SSCH2CH2OH\text{ArNO}_2 + 3 \text{HSCH}_2\text{CH}_2\text{OH} \rightarrow \text{ArNH}_2 + 3 \text{HOCH}_2\text{CH}_2\text{SSCH}_2\text{CH}_2\text{OH}

Kinetic studies show the reaction rate depends on substituents (electron-withdrawing groups accelerate reduction) .

Coordination Chemistry

2-Mercaptoethanol acts as a ligand in metal complexes. For example:

  • Reduces Co(III)-superoxo complexes to Co(III)-peroxo species with a rate constant k=1.2×103M1s1k = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} at pH 7 .

  • Forms stable complexes with Cu(II) and Mn(II), critical in catalytic oxidation .

Comparative Reactivity with Thioglycolic Acid

Parameter2-MercaptoethanolThioglycolic Acid
Redox Potential (V)−0.26−0.14
Rate Constant (M1^{-1}s1^{-1})1.2×1031.2 \times 10^32.5×1032.5 \times 10^3
Activation Energy (kJ/mol)29.6 ± 1.327.0 ± 0.4
Data from reactions with Co(III)-superoxo complexes .

The higher rate for thioglycolic acid despite its lower redox potential is attributed to tautomerization effects .

Comparison with Similar Compounds

Mercaptomethanol vs. β-Mercaptoethanol

Property This compound β-Mercaptoethanol
Structure HS-CH₂-OH HS-CH₂-CH₂-OH
Molecular Weight 82.11 g/mol 78.13 g/mol
Role in Metabolism Forms conjugates with phthalides (e.g., 3-hydroxysenkyunolides) Acts as a reducing agent in protein extraction to prevent disulfide bonds
Applications Specific to phthalide metabolism in herbal medicine Broadly used in biochemical assays and cell culture

Key Differences :

  • This compound’s shorter carbon chain enhances its reactivity in forming conjugates with phthalides, while β-mercaptoethanol’s additional methylene group improves stability for laboratory use.

This compound vs. Methanethiol

Property This compound Methanethiol
Structure HS-CH₂-OH CH₃-SH
Volatility Low (due to -OH group) High (volatile thiol)
Metabolic Role Conjugation with phthalides via -SH and -OH groups Participates in methylation and detoxification pathways
Biological Impact Produces stable urinary metabolites (e.g., senkyunolide conjugates) Associated with gut microbiota metabolism and odor production

Key Differences :

  • This compound’s hydroxyl group enables polar interactions, making it suitable for aqueous-phase metabolic reactions. Methanethiol, lacking this group, is more reactive in gas-phase or lipid environments.

This compound vs. Other Mercapto Derivatives

Examples include methyl 2-methyl-3-mercaptopropionate () and 4-mercapto-2-methylphenol ():

  • Structural Complexity: this compound is a simple mono-thiol alcohol, whereas derivatives like methyl 2-methyl-3-mercaptopropionate contain ester and branched chains, altering their solubility and reactivity.
  • Functional Roles: this compound is primarily a metabolic intermediate, while other mercapto compounds serve as synthetic intermediates or stabilizers in industrial applications .

Research Findings on this compound’s Metabolic Significance

  • Conjugation Specificity: this compound conjugates with phthalides (e.g., senkyunolides) via hydroxylation and sulfhydryl bonding, producing isomers such as 3-hydroxysenkyunolide J/N conjugates . These metabolites account for 37–73% of total metabolites in rat plasma and urine .
  • Diagnostic Fragmentation: this compound conjugates exhibit neutral loss patterns (e.g., loss of H₂S or CH₂O) during mass spectrometry, aiding in their identification .
  • Pharmacological Relevance: Conjugates derived from this compound are proposed as biomarkers for CR’s efficacy, linking metabolism to therapeutic outcomes .

Q & A

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer : Implement quality control (QC) protocols: (1) NMR purity ≥98%, (2) residual solvent analysis via GC-MS, (3) biological activity validation in a standardized assay (e.g., NF-κB inhibition). Use ANOVA to compare batch effects and include QC data in supplementary materials .

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